molecular formula C26H32B2O4 B1404517 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne CAS No. 1879010-27-1

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne

Cat. No. B1404517
CAS RN: 1879010-27-1
M. Wt: 430.2 g/mol
InChI Key: LCVADPGUUPIJJL-UHFFFAOYSA-N
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Description

The compound “1,4-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzol” is similar to the requested compound . It has an empirical formula of C18H28B2O4 and a molecular weight of 330.03 .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds are often used in Suzuki-Miyaura cross-coupling reactions and polymerizations . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate is a common reaction .


Molecular Structure Analysis

The structure of “1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is available on ChemSpider . It has a molecular formula of C18H28B2O4 and a monoisotopic mass of 330.217377 Da .


Physical And Chemical Properties Analysis

The compound “苯硼酸频呐醇酯” has a chemical formula of C12H17BO2, a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, and a vapor pressure of 0.00586mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its boronate groups participate in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds . This reaction is widely used to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Drug Discovery

In medicinal chemistry, the compound’s boronate esters are valuable for drug discovery . They can act as enzyme inhibitors, targeting various biological pathways. Boron-containing compounds have shown efficacy in inhibiting proteasomes, which are therapeutic targets in cancer treatment .

Material Science

The boronate groups in this compound can be used to create polymeric materials . These materials have potential applications in creating novel plastics, coatings, and electronic devices due to their stability and unique electronic properties .

Catalysis

The compound can be used in catalytic processes . Its boronate esters can facilitate the transfer of groups in a catalytic cycle, making it useful in asymmetric synthesis and catalytic converters in the automotive industry .

Biological Probes

Boronate-containing compounds are used as biological probes . They can bind to biomolecules selectively, making them useful in biochemical assays and imaging techniques to study biological processes in real-time .

Environmental Science

In environmental science, such compounds can be used to detect and quantify pollutants . Their selective binding properties make them suitable for sensors that detect heavy metals and organic pollutants in water and soil .

Nanotechnology

The compound’s ability to form stable covalent bonds with other molecules makes it a candidate for constructing nanoscale structures . These structures can be used in drug delivery systems, nanoelectronics, and as part of nanomachines .

Agricultural Chemistry

Lastly, in agricultural chemistry, boronate esters are used to create pesticides and herbicides . Their reactivity allows for the synthesis of compounds that are specific to certain pests or weeds, reducing the environmental impact of crop protection .

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the molecular structure of the target, which can have significant effects on its function.

Biochemical Pathways

The process of borylation, which this compound is involved in, is a key step in many organic synthesis reactions . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the borylation reactions it is involved in .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-13-9-11-19(17-21)15-16-20-12-10-14-22(18-20)28-31-25(5,6)26(7,8)32-28/h9-14,17-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVADPGUUPIJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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